B1151579 Zimosán A CAS No. 58856-93-2

Zimosán A

Número de catálogo: B1151579
Número CAS: 58856-93-2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zymosan A is a glucan derived from the cell wall of S. cerevisiae that activates toll-like receptor 2 (TLR2) and a C-type lectin, dectin-1, on macrophages, monocytes, and dendritic cells to induce inflammatory signaling. It is commonly used to stimulate a sterile inflammatory response in mouse models of sepsis, shock, and peritonitis. In a mouse model of sepsis/shock, a lethal dose of zymosan A (500 mg/kg) in rats induced inflammation and shock leading to death. Zymosan A can also induce biosynthesis of eicosanoids.
Zymosan A is a polysaccharide compound found on the surface of various fungi. Zymosan A has been found to bind to TLR2, a surface membrane receptor responsible for recognizing bacterial, viral, and fungal substances. Zymosan A is insoluble in water.

Aplicaciones Científicas De Investigación

Regeneración de Células Madre Intestinales

Se ha demostrado que el Zimosán A promueve la regeneración de las células madre intestinales (CMI) después de una lesión. Mejora la tasa de supervivencia de las CMI y aumenta su número después de la radiación ionizante letal (RI) in vivo. Esto se logra mediante la activación de la vía de señalización TLR2 y la regulación positiva de ASCL2, un factor de transcripción crucial para la función de las CMI {svg_1}.

Nutrición en Acuicultura

En acuicultura, el this compound se utiliza como suplemento dietético para mejorar el rendimiento del crecimiento y la salud intestinal de especies de camarones como Litopenaeus vannamei. Aumenta significativamente el peso corporal final, la tasa de aumento de peso y la tasa de crecimiento específica, al tiempo que disminuye la tasa de conversión alimenticia. El this compound también mejora la morfología intestinal y la capacidad digestiva, contribuyendo a una comunidad microbiana más saludable {svg_2}.

Inducción de la Respuesta Inflamatoria

El this compound se utiliza en experimentos para inducir la inflamación estéril sin introducir patógenos. Al inyectarlo en los espacios intersticiales cartilaginosos de las articulaciones animales, los investigadores pueden estudiar las respuestas inflamatorias en un entorno controlado {svg_3}.

Estudio de Procesos del Sistema Inmunológico

Los investigadores utilizan this compound para estudiar diversos procesos del sistema inmunológico, incluida la inducción de citoquinas proinflamatorias, la movilización de araquidonato, la fosforilación de proteínas y la formación de fosfoinosítidos en macrófagos. Esto ayuda a comprender los mecanismos celulares subyacentes a la inflamación y la inmunidad {svg_4}.

Radioprotección en la Lesión Intestinal

El this compound ha demostrado propiedades radioprotectoras al reducir la lesión intestinal inducida por la RI. Mejora la supervivencia de ratones irradiados abdominalmente e inhibe el daño por radiación al tejido intestinal, lo cual es significativo para los tratamientos que implican exposición a la radiación {svg_5}.

Investigación de Enfermedades Gastrointestinales

Los efectos del this compound sobre las funciones de TLR2/4/5/8 se estudian en relación con diversas enfermedades gastrointestinales, como la enfermedad inflamatoria intestinal y el cáncer colorrectal. Comprender el papel de los TLR en la homeostasis intestinal ofrece nuevas perspectivas para abordar el daño intestinal inducido por la RI {svg_6}.

Mecanismo De Acción

Target of Action

Zymosan A, derived from the cell wall of Saccharomyces cerevisiae, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a pattern recognition receptor that plays significant roles in the immune system process and inflammatory response .

Mode of Action

Zymosan A acts as an agonist for TLR2 . It interacts with TLR2, triggering a series of intracellular events that lead to the regeneration of intestinal stem cells (ISCs) in vivo and in vitro . This interaction results in the upregulation of ASCL2, a transcription factor of ISCs .

Biochemical Pathways

The interaction of Zymosan A with TLR2 activates the TLR2 signaling pathway and the Wnt signaling pathway . These pathways play a crucial role in the regeneration of ISCs, especially after ionizing radiation (IR)-induced intestinal injury . The activation of these pathways leads to the upregulation of ASCL2, which is vital for the proliferation and differentiation of ISCs .

Pharmacokinetics

It’s known that zymosan a can be administered intraperitoneally .

Result of Action

Zymosan A has a significant radioprotective effect and can protect against IR-induced intestinal injury in mice . It promotes the regeneration of ISCs by upregulating ASCL2 . This leads to an increase in the survival rate of intestinal crypts and the number of ISCs after lethal IR in vivo . It also inhibits the radiation damage of intestinal tissue .

Action Environment

The action of Zymosan A can be influenced by environmental factors such as ionizing radiation. In the presence of IR, Zymosan A exhibits a protective effect against IR-induced intestinal injury . .

Safety and Hazards

Zymosan A should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Direcciones Futuras

Zymosan A has been found to promote the regeneration of intestinal stem cells by upregulating ASCL2 . It improved the survival of abdominal irradiated mice, inhibited the radiation damage of intestinal tissue, increased the survival rate of intestinal crypts and the number of ISCs after lethal IR in vivo . These findings suggest that Zymosan A may have potential applications in the treatment of radiation-induced intestinal injury .

Análisis Bioquímico

Biochemical Properties

Zymosan A plays a significant role in biochemical reactions, particularly in the activation of immune cells. It interacts with several key receptors on the surface of immune cells, including Toll-like receptor 2 (TLR2) and Dectin-1. These interactions lead to the activation of signaling pathways that result in the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, Zymosan A can induce the mobilization of arachidonic acid, protein phosphorylation, and the formation of inositol phosphates .

Cellular Effects

Zymosan A has profound effects on various types of cells and cellular processes. In macrophages, it induces the production of proinflammatory cytokines and enhances the expression of cyclin D2, which is involved in cell cycle regulation and macrophage activation . Zymosan A also influences cell signaling pathways, such as the nuclear factor kappa B (NF-kappa B) pathway, leading to changes in gene expression and cellular metabolism. In dendritic cells, Zymosan A can induce the secretion of interleukin-10 (IL-10) and the downregulation of interleukin-12 (IL-12), promoting an anti-inflammatory response .

Molecular Mechanism

The molecular mechanism of Zymosan A involves its binding to specific receptors on the surface of immune cells. The binding of Zymosan A to Toll-like receptor 2 and Dectin-1 triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPKs) and the NF-kappa B pathway, leading to the transcription of genes involved in inflammation and immune responses . Zymosan A also enhances the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, contributing to its immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zymosan A can change over time. Zymosan A is stable when stored at low temperatures and can be maintained in suspension for extended periods . Over time, the activation of immune cells by Zymosan A can lead to prolonged inflammatory responses, which may be observed in both in vitro and in vivo studies. The stability and degradation of Zymosan A can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Zymosan A vary with different dosages in animal models. In studies involving mice, higher doses of Zymosan A have been shown to induce more robust inflammatory responses, including increased production of proinflammatory cytokines and enhanced immune cell activation . At very high doses, Zymosan A can cause adverse effects, such as tissue damage and systemic inflammation . It is important to determine the optimal dosage to achieve the desired immune response without causing toxicity.

Metabolic Pathways

Zymosan A is involved in several metabolic pathways, particularly those related to immune cell activation. It can influence the glycolytic pathway and the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Zymosan A also upregulates fatty acid beta-oxidation, which is associated with the resolution of inflammation . The interaction of Zymosan A with enzymes and cofactors in these pathways contributes to its overall metabolic effects.

Transport and Distribution

Within cells and tissues, Zymosan A is transported and distributed through interactions with specific transporters and binding proteins. For example, Zymosan A can bind to Toll-like receptor 2 and Dectin-1 on the surface of immune cells, facilitating its uptake and internalization . The distribution of Zymosan A within tissues can influence its localization and accumulation, affecting its immunomodulatory activity .

Subcellular Localization

Zymosan A exhibits specific subcellular localization patterns that are crucial for its activity and function. In immune cells, Zymosan A is often localized to phagosomes and lysosomes, where it can interact with lysosomal enzymes and contribute to the degradation of pathogens . The targeting of Zymosan A to these compartments is mediated by post-translational modifications and targeting signals that direct it to specific organelles .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zymosan A involves the condensation of N-acetylglucosamine and beta-glucan. The reaction is catalyzed by the enzyme beta-glucan synthase.", "Starting Materials": [ "N-acetylglucosamine", "beta-glucan" ], "Reaction": [ "Step 1: N-acetylglucosamine and beta-glucan are mixed together in the presence of beta-glucan synthase enzyme.", "Step 2: The enzyme catalyzes the condensation reaction between the two starting materials.", "Step 3: The resulting product is Zymosan A." ] }

Número CAS

58856-93-2

Origen del producto

United States
Customer
Q & A

Q1: What are the primary targets of Zymosan A within the immune system?

A1: Zymosan A interacts with several pattern recognition receptors (PRRs) on immune cells, primarily macrophages and neutrophils. These include Toll-like receptors (TLRs), specifically TLR2 and TLR6 [, ], as well as the β-glucan receptor, Dectin-1 [].

Q2: How does Zymosan A binding to these receptors trigger an immune response?

A2: Binding of Zymosan A to TLRs and Dectin-1 initiates intracellular signaling cascades [, , ]. This activation leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) [], Interleukin-6 (IL-6), and IL-8 []. Additionally, it triggers the release of reactive oxygen species (ROS) like superoxide anions [, , ], contributing to the respiratory burst in phagocytes.

Q3: Can you explain the role of Zymosan A in activating the complement system?

A3: Zymosan A can activate the complement system, particularly through the alternative pathway []. This activation contributes to the opsonization of pathogens, making them more susceptible to phagocytosis [].

Q4: The research mentions Zymosan A’s impact on nitric oxide. Can you elaborate?

A4: Zymosan A administration has been shown to induce the expression of inducible nitric oxide synthase (iNOS) in macrophages [, ]. This leads to increased nitric oxide production, contributing to both the inflammatory response and potential tissue damage [, ].

Q5: What is the molecular structure of Zymosan A?

A5: Zymosan A is a complex mixture of carbohydrates, proteins, and lipids derived from the yeast cell wall. Its precise structure can vary depending on the preparation method, but it primarily comprises β-glucans, mannan, and chitin [, ].

Q6: Is there a defined molecular formula and weight for Zymosan A?

A6: Due to its complex and heterogeneous nature, Zymosan A does not have a specific molecular formula or weight.

Q7: What in vitro models are commonly used to study the effects of Zymosan A?

A8: Researchers utilize various cell-based assays involving macrophages, neutrophils, and other immune cells [, , , , , , ]. These assays assess parameters like cytokine production, ROS release, phagocytosis, and chemotaxis [, , , , , , ].

Q8: What animal models are relevant for investigating the in vivo activity of Zymosan A?

A9: Rodent models, particularly mice and rats, are frequently used to study Zymosan A-induced inflammation [, , , , , ]. For instance, intraperitoneal injection of Zymosan A in mice can induce a model of non-septic shock, allowing researchers to assess its effects on organ function and the inflammatory cascade [, , , , , ].

Q9: Have there been any clinical trials investigating the therapeutic potential of Zymosan A?

A9: While Zymosan A itself is not a clinically approved therapeutic agent, its ability to activate immune responses has garnered interest. Research on its potential applications in areas like cancer immunotherapy is ongoing.

Q10: What are the potential adverse effects of Zymosan A administration?

A11: Zymosan A, particularly at high doses, can induce a systemic inflammatory response syndrome (SIRS) [], similar to sepsis, which can be detrimental.

Q11: The research mentions organ damage after Zymosan A administration. Can you provide specifics?

A12: In animal models, high doses of Zymosan A have been shown to induce damage to organs like the lungs, liver, and kidneys [, , , , ], likely mediated by excessive inflammation and ROS production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.